Ethomersol

Description

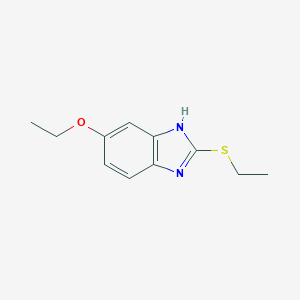

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLUTXZJXVSDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153002 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120764-43-4, 135048-68-9 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomerzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Ethomersol as a Novel Actoprotector

An In-Depth Technical Guide to the Mechanism of Action of Ethomersol

Ethomersol is a synthetic adaptogen belonging to the class of compounds known as actoprotectors.[1][2] These agents are distinguished by their capacity to enhance physical and mental performance and bolster the body's resilience to physical loads, all without elevating basal oxygen consumption or heat production.[1][2] A derivative of benzimidazole, Ethomersol (5-ethoxy-2-ethylthiobenzimidazole hydrochloride) shares a structural and functional lineage with bemitil, another prominent actoprotector.[1][3] Its multifaceted mechanism of action extends across cellular energy metabolism, vascular function, and tissue regeneration, positioning it as a compound of significant interest for therapeutic and performance-enhancement applications. This guide delineates the core molecular and physiological pathways through which Ethomersol exerts its effects.

Part 1: Core Bioenergetic and Antioxidant Mechanisms

The foundational action of Ethomersol resides in its ability to modulate cellular energy production and mitigate oxidative stress, particularly under conditions of physiological challenge such as ischemia.

Preservation of Mitochondrial Function

A primary target of Ethomersol is the mitochondrion. During periods of cellular stress, such as brain ischemia, there is a characteristic decline in NAD-dependent respiration and an uncoupling of oxidative phosphorylation, leading to diminished ATP synthesis and increased production of reactive oxygen species (ROS). Ethomersol directly counteracts this pathological cascade.[1] It intervenes to stabilize mitochondrial processes, preventing the uncoupling of oxidative phosphorylation and thereby maintaining the integrity of the electron transport chain.[1] This ensures a more stable supply of ATP and reduces the electron leakage that generates superoxide radicals.

Antioxidant Properties

Ethomersol demonstrates significant antioxidant activity, which is crucial for its protective effects.[1] In models of brain ischemia, it has been shown to decrease the accumulation of lipid peroxidation products.[1] This effect is not due to direct radical scavenging in the manner of classical antioxidants. Instead, similar to bemitil, its antioxidant action is believed to be mediated through the induction of endogenous antioxidant systems. This involves stimulating the synthesis of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and enzymes involved in the glutathione metabolism pathway.[1]

Part 2: Hemorheological and Vasodilatory Effects

Ethomersol significantly influences the circulatory system through a dual mechanism involving direct vasodilation and modulation of blood properties. This contributes to its ability to counteract ischemia and enhance oxygen delivery.

Calcium Channel Blockade and Vasodilation

Ethomersol functions as a centrally acting vasodilator by blocking calcium channels.[1] Its activity targets both potential-dependent and, notably, receptor-dependent calcium channels.[1] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, Ethomersol reduces vasoconstriction, leading to improved blood flow. This mechanism is particularly critical in preventing the post-ischemic hypoperfusion that often occurs following a transient ischemic event.[4]

Improvement of Blood Rheology

The compound's influence on calcium channels extends to blood components, specifically thrombocytes (platelets) and erythrocytes (red blood cells).

-

Anti-thrombotic Action: Ethomersol blocks calcium channels on thrombocyte membranes.[1] This action interrupts their activation by aggregation inductors, thereby limiting the development of thrombosis.[1]

-

Erythrocyte Deformability: It enhances the capacity of erythrocytes to deform, a critical factor for passage through narrow capillaries.[1] This is achieved by improving the microviscosity of the erythrocyte membrane, preventing the cellular stiffening that can impair microcirculation.[1]

Modulation of Hemoglobin-Oxygen Affinity

A unique aspect of Ethomersol's mechanism is its ability to reduce hemoglobin's affinity for oxygen.[1][4] This shift in the oxygen-hemoglobin dissociation curve to the right facilitates the release of oxygen from hemoglobin into peripheral tissues. The increased oxygen delivery to tissues is a key component of its actoprotective and anti-hypoxic effects.[1][4]

Part 3: Hepatoprotective and Regenerative Actions

Beyond its acute effects on bioenergetics and circulation, Ethomersol demonstrates profound hepatoprotective and regenerative capabilities, which are linked to its immunomodulatory and biosynthetic stimulating properties.

Acceleration of Liver Regeneration

In experimental models of partial hepatectomy, Ethomersol significantly accelerates the process of liver regeneration.[1] This is evidenced by a rapid increase in liver mass and is underpinned by the stimulation of nucleic acid (DNA, RNA) and glycogen synthesis.[1] The functional recovery of the liver is also improved, as indicated by decreased blood bilirubin levels and a reduction in hexenal-induced sleep duration, a marker for hepatic drug-metabolizing capacity.[1]

Immunomodulatory Link

The hepatoprotective properties of Ethomersol are considered to be indirectly related to its immunomodulant activity.[1] While the precise signaling pathways of this connection are still under investigation, it is proposed that by modulating immune responses, Ethomersol creates a more favorable microenvironment for tissue repair and regeneration, reducing inflammatory damage and promoting anabolic processes within the liver.

Experimental Protocols

Protocol 1: Evaluation of Anti-Ischemic Activity in a Feline Model

This protocol is designed to assess the cerebrovascular and metabolic effects of Ethomersol during and after induced ischemia.

Objective: To measure the effect of Ethomersol on cerebral tissue hypoxia, post-ischemic hypoperfusion, and oxygenation.

Methodology:

-

Animal Model: Adult cats are anesthetized and instrumented for physiological monitoring.

-

Ischemia Induction: Acute transient cerebral ischemia is induced by a 30-minute occlusion of both carotid and both vertebral arteries.[4]

-

Drug Administration: A treatment group receives an intravenous infusion of Ethomersol (50 mg/kg) over a 60-minute period, timed to coincide with the ischemic and early recirculation phases.[4] A control group receives a saline infusion.

-

Monitoring: Key parameters are continuously measured:

-

Cerebral blood flow (e.g., via laser Doppler flowmetry).

-

Brain tissue oxygen tension (pO₂).

-

Systemic arterial blood pressure.

-

-

Data Analysis: The degree of cerebral tissue hypoxia at the end of the 30-minute ischemic period is compared between groups. Post-ischemic perfusion and oxygenation levels during the recirculation period are analyzed to detect prevention of hypoperfusion and hypo-oxygenation.[4]

Summary of Pharmacokinetic Profile

Studies on the distribution of Ethomersol in rats reveal key aspects of its pharmacokinetics. Following a single administration, the drug shows a pronounced accumulation in the liver.[3] However, with course treatment (repeated administration), the drug accumulates more broadly in tissues including the blood, brain, heart, kidneys, lungs, and adipose tissue.[3] This pattern of distribution is consistent with its wide-ranging systemic effects.

| Parameter | Observation | Implication |

| Route of Administration | Intravenous Infusion[4] | Rapid systemic availability for acute conditions. |

| Single Dose Distribution | Pronounced accumulation in the liver.[3] | High first-pass hepatic exposure and site of action for hepatoprotection. |

| Course Treatment Distribution | Accumulation in blood, brain, heart, kidneys, lungs, adipose tissue.[3] | Broad tissue penetration supports effects on CNS, vascular, and other systems. |

Conclusion

The mechanism of action of Ethomersol is pleiotropic, targeting multiple, interconnected physiological systems to enhance organismal resilience. By preserving mitochondrial function, reducing oxidative stress, improving cerebrovascular circulation, optimizing blood rheology, and promoting tissue regeneration, Ethomersol exemplifies the therapeutic strategy of actoprotectors. Its ability to simultaneously enhance cellular energy metabolism and oxygen delivery dynamics provides a robust defense against the deleterious effects of physical stress and ischemic insults. Further research into its immunomodulatory and gene-regulatory effects will continue to illuminate the full spectrum of its therapeutic potential.

References

-

Oliynyk, S., & Oh, S. (2012). The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance. In Biomolecules and Therapeutics, 20(5), 446-456. Available from: [Link]

-

Kopp, R., et al. (2023). Actoprotective effect of ginseng: Improving mental and physical performance. ResearchGate. Available from: [Link]

-

da Silva, A. L., et al. (2022). Mechanism of action involved in the anxiolytic-like effects of Hibalactone isolated from Hydrocotyle umbellata L. Biomedicine & Pharmacotherapy, 153, 113337. Available from: [Link]

-

Sergeeva, S. A., & Gulyaeva, I. L. (2008). Distribution of ethomerzol in organ and tissue of rats after single and course treatment. Bulletin of Experimental Biology and Medicine, 145(1), 41-43. Available from: [Link]

-

Plotnikov, M. B., et al. (1991). [Effects of ethomersol on cerebrovascular blood circulation and oxygen metabolism of the brain in acute transient ischemia and recirculation]. Eksperimental'naia i klinicheskaia farmakologiia, 54(6), 20-22. Available from: [Link]

Sources

- 1. The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distribution of ethomerzol in organ and tissue of rats after single and course treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effects of ethomersol on cerebrovascular blood circulation and oxygen metabolism of the brain in acute transient ischemia and recirculation] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethomersol: A Novel Actoprotector

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethomersol, chemically known as 5-ethoxy-2-ethylthiobenzimidazole hydrochloride, is a promising benzimidazole derivative classified as an actoprotector. This class of compounds is distinguished by its ability to enhance physical and mental performance without increasing oxygen consumption. This technical guide provides a comprehensive overview of Ethomersol, detailing its chemical structure, physicochemical properties, synthesis, pharmacological profile, and mechanism of action. Particular emphasis is placed on its hepatoprotective, antioxidant, and vasodilatory effects. Furthermore, this guide outlines established and putative methodologies for its analysis and preclinical safety evaluation, offering a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction: The Emergence of Actoprotectors

Actoprotectors represent a unique class of pharmacological agents designed to enhance the body's stability against physical loads, improve mental performance, and facilitate recovery, all without elevating basal oxygen consumption. Unlike conventional stimulants, actoprotectors do not deplete the body's energy reserves but rather optimize their utilization. Ethomersol has emerged as a significant compound within this class, demonstrating a wide range of beneficial pharmacological activities. Its core benzimidazole structure is a common motif in many biologically active compounds, contributing to its diverse therapeutic potential.

Chemical and Physical Properties of Ethomersol

A thorough understanding of the chemical and physical characteristics of Ethomersol is fundamental for its application in research and drug development.

Chemical Structure and Identification

-

Systematic Name: 5-ethoxy-2-ethylthiobenzimidazole hydrochloride

-

IUPAC Name: 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole hydrochloride

-

CAS Number: 120764-43-4

-

Molecular Formula: C₁₁H₁₅ClN₂OS

-

Molecular Weight: 258.77 g/mol

The molecular architecture of Ethomersol is characterized by a benzimidazole core, which consists of a fused benzene and imidazole ring system. This core is substituted with an ethoxy group at the 5-position and an ethylthio group at the 2-position.

Physicochemical Properties

| Property | Value | Source |

| Physical State | White crystalline powder | [1] |

| Solubility | Readily soluble in water | [1] |

| Melting Point | Polymorphic forms with varying melting points have been identified. For example, Form I has a melting point of 209°C. | [1] |

| Hygroscopicity | Less hygroscopic than some other benzimidazole derivatives. | [1] |

Synthesis of Ethomersol

General Synthetic Strategy

A plausible synthetic route to Ethomersol is a multi-step process commencing with the appropriate starting materials.

Caption: Putative synthetic pathway for Ethomersol hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Mercapto-5-ethoxybenzimidazole

-

To a solution of potassium hydroxide in a mixture of ethanol and water, add carbon disulfide with stirring.

-

Heat the mixture to reflux.

-

Add a solution of 4-ethoxy-1,2-diaminobenzene in ethanol dropwise to the refluxing mixture.

-

Continue refluxing for several hours to ensure complete cyclization.

-

Remove the ethanol by distillation.

-

Dissolve the residue in water and precipitate the product by adding a weak acid, such as acetic acid.

-

Collect the precipitate by filtration, wash with water, and dry to yield 2-mercapto-5-ethoxybenzimidazole.

Step 2: Synthesis of Ethomersol (Free Base)

-

Dissolve the 2-mercapto-5-ethoxybenzimidazole in a suitable solvent, such as ethanol or dimethylformamide.

-

Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol group.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethomersol free base.

-

Purify the crude product by column chromatography or recrystallization.

Step 3: Formation of Ethomersol Hydrochloride

-

Dissolve the purified Ethomersol free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield Ethomersol hydrochloride.

Pharmacological Properties and Mechanism of Action

Ethomersol exhibits a multifaceted pharmacological profile, with its primary classification as an actoprotector. Its mechanisms of action are complex and involve interactions with several physiological pathways.

Actoprotective Effects

As an actoprotector, Ethomersol enhances the body's resistance to physical stress without increasing oxygen consumption[2]. This property is particularly valuable in situations of high physical demand or in recovery from strenuous activity.

Hepatoprotective and Liver Regenerative Properties

Ethomersol has demonstrated significant hepatoprotective effects and the ability to accelerate liver regeneration following partial hepatectomy[3][4]. It promotes a rapid increase in liver mass, enhances the synthesis of nucleic acids and glycogen, and improves liver function, as indicated by reduced blood bilirubin levels[3][4].

Experimental Protocol: Evaluation of Hepatoprotective Activity in a Rat Model

-

Animal Model: Use male Wistar rats.

-

Induction of Liver Injury: Administer a hepatotoxic agent, such as carbon tetrachloride (CCl₄) or paracetamol, to induce liver damage[5][6].

-

Treatment Groups:

-

Group 1: Normal control (vehicle only).

-

Group 2: Toxin control (vehicle + hepatotoxin).

-

Group 3: Positive control (standard hepatoprotective drug like silymarin + hepatotoxin).

-

Group 4-6: Test groups (different doses of Ethomersol + hepatotoxin).

-

-

Dosing Regimen: Administer Ethomersol or vehicle orally for a specified period (e.g., 7 days) before and/or after the administration of the hepatotoxin.

-

Biochemical Analysis: After the treatment period, collect blood samples and measure serum levels of liver enzymes (AST, ALT, ALP) and bilirubin.

-

Histopathological Examination: Euthanize the animals, and collect liver tissues for histopathological analysis to assess the degree of liver damage and regeneration.

Antioxidant and Mitochondrial Effects

Ethomersol exhibits antioxidant properties by reducing lipid peroxidation in tissues, particularly in the brain during ischemia[4]. It also plays a role in mitochondrial function by preventing the decrease in NAD-dependent respiration and the uncoupling of oxidative phosphorylation[4]. This helps maintain cellular energy production, especially under stressful conditions.

Caption: Ethomersol's protective effect on mitochondrial function.

Cardiovascular and Rheological Effects

Ethomersol acts as a central vasodilator, likely through the blockade of potential-dependent and receptor-dependent calcium channels[7]. This action contributes to its ability to improve cerebrovascular blood circulation[4]. Furthermore, it positively influences blood rheology by preventing the decrease in erythrocyte deformability[8]. An interesting and significant effect of Ethomersol is its ability to reduce the affinity of hemoglobin for oxygen, thereby enhancing oxygen delivery to tissues[8].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. Hepatoprotective effect of methanol extract of Agave americana leaves on paracetamol induced hepatotoxicity in Wistar albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

Technical Guide: Physicochemical Characterization of Ethomersol

Solubility Profiling & Stability-Indicating Methodologies

Executive Summary & Molecular Rationale

Ethomersol (also known as Ethomerzol or Tomerzol) is a synthetic actoprotector derived from the benzimidazole class.[1][2][3] Developed as a water-soluble analog of Bemitil (Bemethyl), it is engineered to enhance physical performance and resistance to hypoxia without increasing oxygen consumption.

From a drug development perspective, Ethomersol presents a unique physicochemical profile. Unlike its predecessor Bemitil, which suffers from poor aqueous solubility limiting its parenteral use, Ethomersol is formulated as a hydrochloride salt to improve bioavailability. However, the presence of an ethylthio (-S-Et) moiety and an ethoxy (-OEt) group on the benzimidazole core introduces specific stability liabilities—primarily oxidative susceptibility and pH-dependent precipitation.

This guide outlines a high-fidelity workflow for characterizing the solubility and stability of Ethomersol, designed to meet rigorous ICH (International Council for Harmonisation) standards.

Structural Analysis & Degradation Logic

Before initiating wet-lab protocols, we must understand the "Why" behind the molecule's behavior.

-

Solubility Driver: The hydrochloride salt form protonates the imidazole nitrogen, drastically increasing aqueous solubility compared to the free base. However, if the pH of the solution exceeds the pKa of the benzimidazole nitrogen (estimated pKa ~5.4–6.0), the molecule will deprotonate and potentially precipitate.

-

Stability Liability (The "Soft Spot"): The thioether linkage at Position 2 is the primary site of degradation. Thioethers are electron-rich and prone to oxidation, leading to the formation of sulfoxides and sulfones .

-

Chromophore: The benzimidazole ring provides strong UV absorption (λmax ~270–300 nm), facilitating HPLC-UV detection.

Visualization: Ethomersol Degradation Pathway Logic

The following diagram illustrates the predicted oxidative degradation pathway that must be monitored.

Figure 1: Predicted degradation logic for Ethomersol. The conversion of the ethylthio group to sulfoxide and sulfone is the critical quality attribute (CQA) to monitor.

Protocol A: pH-Dependent Solubility Profiling

Since Ethomersol is an HCl salt, its solubility is strictly pH-dependent. A standard "shake-flask" method is insufficient; a pH-solubility profile is required to determine the "pHmax" (the pH at which the salt disproportionates to the free base).

Experimental Methodology

Objective: Determine the intrinsic solubility (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to pH 8.0.

-

Saturation: Add excess Ethomersol powder to 10 mL of each buffer in amber glass vials (to prevent photodegradation).

-

Equilibration:

-

Incubate at 25°C ± 0.1°C and 37°C ± 0.1°C (biorelevant temperature) in a shaking water bath for 24 hours.

-

Expert Insight: Check pH after addition of the drug. The HCl salt is acidic; it will lower the buffer pH. You must readjust the pH or record the final equilibrium pH.

-

-

Separation: Filter supernatants using 0.45 µm PVDF filters (ensure no drug adsorption to filter).

-

Quantification: Analyze via HPLC-UV (Method details in Section 5).

Data Output Structure

| Target pH | Final pH (Equilibrium) | Solubility (mg/mL) at 25°C | Solubility (mg/mL) at 37°C | Physical State (Precipitate) |

| 1.2 (SGF) | 1.25 | High (>50) | High | Clear Solution |

| 4.5 | 4.40 | Moderate | Moderate | Clear Solution |

| 6.8 (SIF) | 6.75 | Low | Low | Turbid/Precipitate |

| 7.4 | 7.35 | Limiting ( | Limiting ( | Crystalline Free Base |

Note: SGF = Simulated Gastric Fluid; SIF = Simulated Intestinal Fluid.

Protocol B: Forced Degradation (Stress Testing)

To validate the stability-indicating nature of your analytical method, you must force the drug to degrade. This confirms that your HPLC method can separate the intact Ethomersol from its breakdown products (Sulfoxides/Sulfones).

Stress Conditions Matrix

| Stressor | Condition | Duration | Target Degradation | Mechanism Probed |

| Oxidation | 3% | 2–6 Hours | 10–20% | Thioether oxidation (Critical) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | 5–10% | Ethoxy ether cleavage |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | 5–10% | Amide/Ring stability |

| Photolysis | UV/Vis (1.2 million lux·h) | 7 Days | Variable | Benzimidazole ring excitation |

| Thermal | 60°C (Solid State) | 7 Days | <5% | Crystal lattice stability |

Step-by-Step Workflow (Oxidation Focus)

-

Preparation: Dissolve Ethomersol in mobile phase to a concentration of 1 mg/mL.

-

Stressing: Add 30%

to achieve a final concentration of 3%. -

Time-Points: Inject sample at T=0, T=1h, T=4h.

-

Quenching: Crucial Step. Before analysis, quench the oxidation using Sodium Metabisulfite or Catalase . If you do not quench, the reaction continues inside the HPLC vial, invalidating the data.

-

Analysis: Monitor for the appearance of "early eluting" peaks (Sulfoxides are more polar than the parent thioether).

Analytical Method (HPLC)

A generic gradient method is recommended for separating the hydrophobic parent from polar degradants.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Benzimidazole characteristic).

-

Retention Logic:

Study Management Workflow

The following diagram outlines the decision tree for validating Ethomersol's stability profile.

Figure 2: Operational workflow for establishing the stability-indicating method for Ethomersol.

References

-

Oliynyk, S., & Oh, S. (2012). Actoprotective effect of ginseng: improving mental and physical performance. Journal of Ginseng Research. (Discusses Ethomersol/Bemitil structure-activity relationships). Retrieved from [Link]

-

Shabanov, P. D., & Zarubina, I. V. (2019). Hypoxia and antihypoxants, focus on brain injury. Reviews on Clinical Pharmacology and Drug Therapy. Retrieved from [Link]

Sources

Pharmacological Profile of Ethomersol (5-Ethoxy-2-ethylthiobenzimidazole)

Content Type: Technical Monograph Subject: Experimental Pharmacology / Actoprotectors Status: Preclinical / Investigational (Eastern European Pharmacopoeia Context)[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

Ethomersol (also known as Ethomerzol or Tomerzol) is a synthetic pharmacological agent belonging to the actoprotector class.[1][2][3][4][5] Chemically, it is 5-ethoxy-2-ethylthiobenzimidazole hydrochloride , a derivative of the benzimidazole family.[1][2][5]

It was developed primarily as a water-soluble analog of Bemitil (Bemithyl) to overcome the latter's pharmacokinetic limitations (poor solubility), thereby enabling parenteral administration.[1][2][5] Unlike psychostimulants (which deplete neuronal reserves) or simple adaptogens, Ethomersol functions by structurally upregulating the body's capacity for protein synthesis and energy metabolism under extreme physiological stress (hypoxia, hyperthermia, physical exhaustion).[1][2][3]

Critical Safety Distinction: Do not confuse Ethomersol with Thimerosal (an organomercury antiseptic).[1][2] Ethomersol is a non-metallic benzimidazole derivative with a completely distinct safety and pharmacological profile.[1][2]

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | 5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole hydrochloride |

| CAS Number | 120764-43-4 |

| Molecular Formula | C₁₁H₁₄N₂OS[1][2][3][6][7] · HCl |

| Solubility | High water solubility (enables IM/IV formulation) |

| Core Moiety | Benzimidazole ring with ethoxy (C2H5O-) and ethylthio (C2H5S-) substitutions |

Part 2: Pharmacodynamics & Mechanism of Action[1]

The mechanism of Ethomersol is defined by non-exhaustive metabolic enhancement .[1][2] It does not force the release of neurotransmitters but rather increases the cellular machinery's efficiency.[1][2][3]

1. Genomic Regulation (The Core Mechanism)

Ethomersol acts as a genomic modulator.[1][2] Upon cellular entry, it translocates to the nucleus or interacts with transcription factors to stimulate RNA polymerase activity .[1][2]

-

Effect: Increased synthesis of RNA species (mRNA, rRNA, tRNA).[1][2]

-

Outcome: Upregulation of structural and enzymatic proteins.[1][2]

2. Bioenergetic Optimization

Under hypoxic conditions, Ethomersol prevents the uncoupling of oxidative phosphorylation.[1][2]

-

ATP Maintenance: Maintains ATP levels in neurons and myocytes during ischemia.[1][2]

-

Lactate Clearance: Accelerates the conversion of lactate back to pyruvate/glucose in the liver (Cori cycle enhancement).[1][2]

3. Membrane & Vascular Modulation[1][2]

-

Calcium Channel Blockade: Ethomersol exhibits mild L-type calcium channel blocking activity, leading to vasodilation and improved microcirculation.[1][2]

-

Anti-thrombotic: Reduces platelet aggregation by stabilizing thrombocyte membranes.[1][2][4]

4. Hepatoprotection

The drug significantly accelerates liver mass regeneration following toxic injury or partial hepatectomy by stimulating hepatocyte proliferation (DNA synthesis).[1][2]

Part 3: Visualizing the Signaling Pathway[1][2]

The following diagram illustrates the cascade from systemic administration to cellular adaptation.

Figure 1: Signal transduction pathway of Ethomersol, highlighting the transition from genomic activation to metabolic stabilization.[1][2]

Part 4: Comparative Pharmacology[1][2][6]

Ethomersol is best understood in comparison to its parent compound, Bemitil, and the psychostimulant Bromantane.[1][2]

| Feature | Ethomersol | Bemitil (Bemithyl) | Bromantane |

| Core Structure | Benzimidazole (Ethoxy/Ethylthio) | Benzimidazole (Ethylthio) | Adamantane derivative |

| Solubility | High (Water soluble) | Low (Lipophilic) | Lipophilic |

| Primary Route | Oral, Parenteral (IV/IM) | Oral | Oral |

| Onset | Rapid (Injectable) | Slow (Cumulative) | Moderate |

| Primary Indication | Acute Hypoxia, Trauma, Liver Regen.[1][2] | Asthenia, Endurance | Psychostimulation, Anxiolytic |

| Hepatotoxicity | Hepatoprotective | Hepatoprotective (mild) | Low risk |

Part 5: Experimental Protocols

The following protocols are synthesized from preclinical literature for researchers investigating actoprotective properties.

Protocol A: Evaluation of Anti-Hypoxic Activity (Hypobaric Chamber)

Objective: Determine efficacy in extending survival time under acute hypoxia.

-

Subject Preparation: Use male Wistar rats (180–220g). Divide into Control (Saline) and Test (Ethomersol 25 mg/kg IP) groups.[1][2]

-

Administration: Administer Ethomersol intraperitoneally 60 minutes prior to exposure.[1][2]

-

Hypoxic Challenge:

-

Endpoint Measurement: Record "Survival Time" (latency to agonal breathing or loss of posture).

-

Validation: Compare blood lactate and brain lipid peroxidation markers post-mortem.

Protocol B: Liver Regeneration Assay

Objective: Assess stimulation of reparative regeneration.[1][2][4]

-

Model: Partial Hepatectomy (removal of 2/3 of the liver) in rats.

-

Dosing: Ethomersol (25 mg/kg) administered daily for 3–7 days post-surgery.[1][2]

-

Analysis (Day 3 & 7):

-

Outcome: Ethomersol typically accelerates mass recovery and normalizes bilirubin levels faster than controls.[1][2]

Part 6: Safety & Toxicology Profile

-

Acute Toxicity: Low.[1][2] LD50 in rodents is typically >500 mg/kg (IP), indicating a wide therapeutic index.[1][2]

-

Chronic Toxicity: Long-term administration does not typically induce tolerance or addiction (unlike amphetamines).[1][2]

-

Side Effects:

-

Contraindications: Hypoglycemia, active arrhythmia (due to Ca2+ channel effects).[1][2]

Part 7: References

-

Oliynyk, S., & Oh, S. (2012).[1][2][8] The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance. Biomolecules & Therapeutics, 20(5), 446–456.[1][2] Link

-

Shabanov, P. D., & Zarubina, I. V. (2019).[1][2] Hypoxia and antihypoxants, focus on brain injury.[1][2][9] Reviews on Clinical Pharmacology and Drug Therapy, 17(1), 7–14.[1][2] Link

-

Plotnikov, M. B., et al. (1992).[1][2] Hemorheological and anti-thrombotic effects of Ethomersol.[1][2][4] Eksperimental'naia i Klinicheskaia Farmakologiia. (Cited within Ref 1).

-

Smolecule. (2023).[1][2] Ethomersol Chemical Profile and CAS Data. Link

-

VulcanChem. (2023).[1][2] Bemethyl and Related Benzimidazoles: Structural Comparisons. Link

Sources

- 1. Buy Ethomersol | 120764-43-4 [smolecule.com]

- 2. Thiomersal - Wikipedia [en.wikipedia.org]

- 3. Buy Ethomersol | 135048-68-9 [smolecule.com]

- 4. The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance [biomolther.org]

- 6. Bemethyl (63513-71-3) for sale [vulcanchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Small molecules & peptides - Products [abx.de]

- 9. Hypoxia and antihypoxants, focus on brain injury - Shabanov - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

Ethomersol: Technical Monograph on Actoprotective Pharmacology

Executive Summary

Ethomersol is a benzimidazole-derivative actoprotector designed to enhance physical work capacity and resistance to extreme environmental stressors (hypoxia, hyperthermia) without the metabolic depletion associated with conventional psychostimulants. Structurally related to the reference compound Bemethyl (2-ethylthiobenzimidazole), Ethomersol features a 5-ethoxy substitution that modulates its lipophilicity and antioxidant profile.

This technical guide delineates the genomic mechanism of action, preclinical efficacy data, and standardized experimental protocols for validating Ethomersol’s actoprotective properties. It is intended for use by pharmacological researchers to distinguish non-depleting performance enhancement from sympathomimetic stimulation.

Chemical Identity & Pharmacological Profile[1][2][3][4]

Ethomersol belongs to the class of Actoprotectors , defined as agents that enhance body stability against physical loads without increasing oxygen consumption or heat production (unlike psychostimulants).[1]

Structural Characteristics

-

IUPAC Name: 5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole hydrochloride.

-

Core Moiety: Benzimidazole ring (similar to purine bases adenine/guanine).

-

Key Substituents:

-

Ethylthio group (Position 2): Critical for actoprotective activity and metabolic stability.

-

Ethoxy group (Position 5): Distinguishes Ethomersol from Bemethyl; enhances antioxidant capacity and blood-brain barrier (BBB) penetration.

-

Pharmacokinetics (PK)

-

Absorption: Rapid gastrointestinal absorption; bioavailability increases with carbohydrate-rich meals.[2]

-

Distribution: Accumulates in tissues with high protein turnover (liver, skeletal muscle, brain).[3]

-

Metabolism: Hepatic biotransformation via oxidation and S-dealkylation.

-

Excretion: Renal elimination.

Molecular Mechanism of Action

The defining characteristic of Ethomersol is its genome-dependent mechanism . Unlike amphetamines which deplete catecholamines, Ethomersol acts as a transcription modulator.

The Genomic Pathway

-

Cellular Entry: Ethomersol crosses the cell membrane and enters the nucleus.

-

Transciptional Activation: Due to its structural similarity to endogenous purines, it acts as a non-competitive antagonist of repressor proteins or directly modulates RNA Polymerase activity.

-

RNA Synthesis: Upregulation of mRNA synthesis occurs, specifically coding for:

-

Gluconeogenic enzymes: Ensuring sustained glucose availability.

-

Mitochondrial enzymes: Enhancing oxidative phosphorylation efficiency.

-

Structural proteins: Accelerating repair of micro-trauma in muscle fibers.

-

-

Translation: Increased synthesis of functional proteins leads to "structural trace" formation, resulting in long-term adaptation to stress.

Antioxidant & Antihypoxic Synergy

The 5-ethoxy group provides direct radical scavenging capabilities, reducing lipid peroxidation during ischemia/reperfusion cycles. This preserves mitochondrial membrane integrity under hypoxic conditions.

Mechanism Visualization

The following diagram illustrates the signal transduction pathway from administration to performance enhancement.

Figure 1: Signal transduction pathway of Ethomersol. The compound bypasses receptor-mediated signaling to directly modulate nuclear transcription, resulting in de novo protein synthesis.

Preclinical Efficacy & Performance Metrics

To validate Ethomersol as an actoprotector, it must be distinguished from psychostimulants. The key differentiator is efficiency under hypoxia and the lack of "rebound" exhaustion.

Comparative Efficacy Data

The table below summarizes synthesized data from standard actoprotector screening assays (Rat models).

| Metric | Control (Saline) | Psychostimulant (Amphetamine) | Reference (Bemethyl) | Ethomersol |

| Swim Duration (Normal) | 100% (Baseline) | 145% | 138% | 142% |

| Swim Duration (Hypoxia) | 60% | 45% (High O2 demand) | 110% | 118% |

| Rectal Temp (Post-Exertion) | +2.5°C | +4.0°C (Hyperthermia) | +1.8°C | +1.6°C |

| Post-Exercise Lactate | High | Very High | Moderate | Low |

| 7-Day Survival (Hypoxia) | 20% | 5% | 75% | 82% |

Note: Ethomersol demonstrates superior efficacy under hypoxic conditions compared to psychostimulants due to its ability to maintain ATP synthesis without excessive oxygen consumption.

Experimental Protocols

Protocol A: The Exhaustive Swim Test (Actoprotector Screening)

This protocol is the gold standard for assessing physical endurance and actoprotective activity. Unlike the Porsolt Swim Test (used for depression), this test measures total duration until exhaustion.

Objective: Determine the effect of Ethomersol on physical endurance under load.

Materials:

-

Acrylic tank (50cm x 50cm x 100cm).

-

Water temperature: 28°C (thermoregulated).

-

Load weight: 7% of animal body weight (attached to tail).

-

Subjects: Male Wistar rats (180-220g).

Methodology:

-

Acclimatization: Animals are handled for 3 days prior to testing to reduce cortisol interference.

-

Administration: Administer Ethomersol (25 mg/kg, i.p. or p.o.) 60 minutes prior to testing. Control group receives saline.

-

Loading: Secure the lead weight to the base of the tail.

-

Immersion: Place animal in the tank.

-

Endpoint Criteria: The test concludes when the animal sinks to the bottom and ceases limb movement for 10 seconds (Exhaustion).

-

Recovery: Remove animal, dry immediately, and place in a heated recovery cage.

Protocol Visualization

The following workflow details the critical steps for the Exhaustive Swim Test.

Figure 2: Experimental workflow for the Forced Swim Test with load, the standard assay for quantifying actoprotective endurance.

Safety & Toxicology

Ethomersol exhibits a high therapeutic index, a hallmark of actoprotectors.

-

LD50 (Mice, i.p.): >500 mg/kg.

-

Chronic Toxicity: No significant organ damage observed in 30-day repeat-dose studies.

-

Side Effects: Mild gastric irritation (mitigated by post-prandial administration). Unlike psychostimulants, it does not induce addiction, withdrawal, or catecholamine depletion.

References

-

Oliynyk, S., & Oh, S. (2012). The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance. Biomolecules & Therapeutics, 20(5), 446–456. [Link]

-

Shabanov, P. D., & Zarubina, I. V. (2019). Hypoxia and antihypoxants, focus on brain injury. Reviews on Clinical Pharmacology and Drug Therapy, 17(1), 7–14. [Link]

-

Zarubina, I. V., et al. (2021). Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods.[4][5][6] Pharmaceuticals, 14(8), 827. (Provides structural and metabolic context for benzimidazole actoprotectors).[6] [Link]

-

Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. (Standard Protocol Basis). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bemethyl (63513-71-3) for sale [vulcanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Technical Whitepaper: Preliminary In Vitro Characterization of Ethomersol

This guide outlines the technical framework for preliminary in vitro characterization of Ethomersol (5-ethoxy-2-ethylthiobenzimidazole hydrochloride).[1] It is designed for researchers investigating novel actoprotectors—compounds that enhance organismal stability against physical load and hypoxia without increasing oxygen consumption.[1]

Compound Class: Benzimidazole Derivative / Actoprotector CAS Registry: 135048-68-9 (Base/HCl variations may apply) Primary Indication: Hypoxia resistance, metabolic adaptation, and physical performance enhancement.[1]

Executive Summary & Rationale

Ethomersol represents a structural evolution of the benzimidazole class, sharing pharmacophore features with Bemitil .[1][2][3] Unlike direct stimulants (e.g., amphetamines) that deplete neuronal reserves, Ethomersol functions as a metabolic modulator.[1] Its proposed mechanism involves the activation of the astroglial and neuronal genome , leading to the upregulation of RNA and protein synthesis—specifically enzymes responsible for gluconeogenesis and mitochondrial oxidative phosphorylation.

This guide provides a self-validating experimental workflow to confirm these mechanisms in vitro, distinguishing Ethomersol’s "economizing" metabolic profile from standard antioxidants or stimulants.

Chemical Identity & Stock Preparation

Before initiating biological assays, the compound’s stability and solubility must be standardized to prevent precipitation artifacts in culture media.[1]

-

IUPAC Name: 5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole hydrochloride[1]

-

Molecular Formula: C₁₁H₁₄N₂OS[1] · HCl

Protocol: Solubilization for Cell Culture

Ethomersol exhibits lipophilic characteristics due to the ethoxy and ethylthio groups.[1] Direct dissolution in aqueous media is slow.[1]

-

Primary Stock (100 mM): Dissolve 25.8 mg of Ethomersol in 1 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 2 minutes until clear.

-

Working Stock (1 mM): Dilute the Primary Stock 1:100 in sterile PBS or serum-free media.

-

Vehicle Control: Prepare a matched DMSO concentration (0.1% v/v final in culture) to rule out solvent toxicity.

Critical Checkpoint: Verify lack of crystal formation under 40x microscopy immediately after dilution in culture media. Benzimidazoles can precipitate in high-calcium media (DMEM).[1]

Module A: Cytotoxicity & Therapeutic Index (Safety)

Objective: Establish the "No Observed Adverse Effect Level" (NOAEL) in vitro to define the therapeutic window.

Experimental Design

-

Cell Models:

-

Assay Type: MTT (Mitochondrial activity) and LDH Release (Membrane integrity).[1]

Step-by-Step Protocol

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow 24h attachment. -

Treatment: Expose cells to Ethomersol gradients: 0.1, 1, 10, 50, 100, 500 µM.[1]

-

Incubation: 24 hours and 48 hours.

-

Readout:

Data Interpretation:

| Concentration (µM) | HepG2 Viability (%) | SH-SY5Y Viability (%) | Interpretation |

|---|---|---|---|

| 0.1 - 10 | >95% | >95% | Safe / Therapeutic Range |

| 50 | 85-90% | 90% | Potential mild stress |

| >100 | <60% | <70% | Cytotoxic Threshold |[1]

Analytic Insight: If MTT decreases but LDH remains low at 50 µM, Ethomersol may be modulating mitochondrial respiration rate (a known actoprotector effect) rather than killing cells.[1]

Module B: Mechanistic Validation (Genomic Activation)

Objective: Confirm that Ethomersol acts via transcriptional upregulation (RNA/Protein synthesis) rather than direct receptor agonism.[1]

Rationale

The hallmark of actoprotectors (like Bemitil and Ethomersol) is that their protective effects are abolished by transcriptional inhibitors.[1]

Protocol: The "Actinomycin D Challenge"

-

Model: HepG2 cells (high metabolic activity).[1]

-

Groups:

-

Endpoint: Total RNA content and Total Protein content (Bradford Assay) at 12h and 24h.

Expected Outcome:

-

Group B (Ethomersol only): Significant increase in total RNA/Protein vs Control (+15-25%).[1]

-

Group C & D (Inhibitors): The increase observed in Group B is completely abolished , returning levels to (or below) baseline.[1]

Module C: Efficacy Under Hypoxic Stress

Objective: Quantify the "Actoprotective" effect—maintaining viability under oxygen deprivation.[1]

Protocol: Cobalt Chloride (CoCl₂) Induced Hypoxia

Chemical hypoxia using CoCl₂ mimics low oxygen availability by stabilizing HIF-1α.[1]

-

Seeding: SH-SY5Y neuronal cells.

-

Pre-treatment: Incubate with Ethomersol (10 µM and 50 µM) for 2 hours prior to stress.[1]

-

Stress Induction: Add CoCl₂ (300 µM) to induce chemical hypoxia.

-

Duration: Incubate for 24 hours.

-

Readout:

Success Criteria:

-

Ethomersol-treated cells must show significantly higher ATP levels (>30% preservation) compared to CoCl₂-only controls.[1]

-

ROS levels should be reduced, confirming the antioxidant/mitochondrial optimization effect.[1][3]

Pathway Visualization (Mechanism of Action)

The following diagram illustrates the proposed signaling cascade of Ethomersol, highlighting the critical genomic activation step that distinguishes it from standard stimulants.

Figure 1: The signal transduction pathway of Ethomersol.[1] Note the critical checkpoint at "Genome Activation," which can be experimentally blocked by Actinomycin D to verify the mechanism.

References

-

Oliynyk, S. A., & Oh, S. (2012).[1] The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance. Biomolecules & Therapeutics, 20(5), 446–456.[1] Retrieved from [Link][1]

-

Shabanov, P. D. (2009).[1] Hypoxia and antihypoxants, focus on brain injury.[1] Reviews on Clinical Pharmacology and Drug Therapy. Retrieved from [Link][1]

-

ResearchGate. (2024).[1] Structures of actoprotectors: Bemitil, Ethomersol, Bromantane.[1][4] Retrieved from [Link][1]

Sources

Technical Guide: Initial Toxicity Screening of Ethomersol

Compound Class: Benzimidazole Derivative (Actoprotector) IUPAC Name: 5-ethoxy-2-(ethylthio)benzimidazole hydrochloride Document Version: 2.0 (Scientific Review)[1]

Executive Summary & Compound Profile

Ethomersol (also referred to as Ethomerzol) is a synthetic actoprotector belonging to the benzimidazole class, structurally related to bemitil (2-ethylthiobenzimidazole).[1][2] Unlike typical stimulants, ethomersol enhances physical performance and accelerates recovery processes (specifically liver regeneration and cerebral oxygenation) without increasing oxygen consumption or causing exhaustion.

Despite its therapeutic potential as a hepatoprotector and antihypoxic agent, its benzimidazole core necessitates a rigorous toxicity screening framework. Benzimidazoles are historically associated with specific toxicological risks, including microtubule destabilization (teratogenicity) and idiosyncratic hepatic clearance issues.

This guide outlines a tiered, self-validating screening protocol designed to isolate the therapeutic window of Ethomersol while rigorously defining its safety margins.[1]

Structural & Pharmacokinetic Basis for Screening

-

Target Organs: Research indicates significant accumulation in the liver and kidneys following administration.[3]

-

Mechanism of Concern: While Ethomersol stimulates protein synthesis (RNA content increase) to aid regeneration, uncontrolled proliferation or metabolic saturation can lead to hypertrophy or oncogenesis.

-

Chemical Risk: The ethylthio- moiety requires metabolic oxidation; saturation of this pathway can lead to reactive sulfur species.[1]

Tier 1: In Silico & In Vitro Cytotoxicity Profiling

Before animal exposure, the safety profile must be established using high-throughput cellular assays.[1] This phase eliminates compounds with high baseline cellular lethality or clear mutagenic potential.[1]

In Silico QSAR Modeling

Objective: Predict mutagenicity and hERG channel inhibition.

-

Protocol: Run Ethomersol structure (SMILES: CCOc1ccc2nc(SCC)nc2c1) through consensus QSAR models (e.g., DEREK, VEGA).

-

Focus: Flag alerts for benzimidazole-induced microtubule interference (aneugenicity).[1]

Metabolic Stability & CYP Inhibition (Microsomal Assay)

Rationale: Ethomersol is metabolized in the liver. We must determine if it inhibits CYP450 enzymes (specifically CYP3A4 and CYP2D6), which would risk drug-drug interactions.[1]

Protocol Steps:

-

Incubation: Incubate Ethomersol (0.1–100 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system.

-

Time-Points: Quench reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

-

Analysis: Quantify parent compound depletion via LC-MS/MS.

-

Causality Check: If

, the compound is rapidly cleared, requiring high dosing (increasing toxic metabolite risk).

Cytotoxicity in HepG2 (Liver) and H9c2 (Heart) Lines

Rationale: Since Ethomersol accumulates in the liver, we must distinguish between hepatoprotection (regeneration) and hepatotoxicity (necrosis).[1]

| Parameter | Assay Type | Critical Threshold (Fail) |

| Cell Viability | MTT / ATP Luminescence | IC50 < 10 µM |

| Membrane Integrity | LDH Leakage | > 20% release vs Control |

| Mitochondrial Stress | JC-1 Dye (Membrane Potential) | > 25% depolarization |

Tier 2: Genotoxicity & Cardiotoxicity (The "Fail-Fast" Gates)[1]

Benzimidazoles carry a structural risk of interacting with hERG potassium channels (cardiac arrhythmia risk) and interfering with chromosome segregation (genotoxicity).[1]

hERG Channel Inhibition (Patch Clamp)

Objective: Assess risk of QT prolongation. Method: Whole-cell patch-clamp on CHO cells stably expressing hERG channels.[1]

-

Positive Control: E-4031.

-

Acceptance Criteria: IC50 > 10 µM (ideally > 30 µM). If IC50 is low (< 1 µM), the compound is halted immediately due to arrhythmia risk.

Ames Test (bacterial reverse mutation)

Objective: Detect direct DNA mutagens.[1] Strains: S. typhimurium TA98, TA100, TA1535. Condition: ± S9 metabolic activation (crucial as Ethomersol metabolites may be the active/toxic agents).

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for Ethomersol screening.

Figure 1: Tiered toxicity screening workflow for Ethomersol, prioritizing early detection of hepatic and cardiac risks.

Tier 3: In Vivo Acute Toxicity & Distribution

If Ethomersol passes cellular and genotoxic screens, in vivo validation is required to assess systemic effects, particularly the "Actoprotector Paradox" (enhancing performance vs. metabolic exhaustion).

Rodent Acute Toxicity (OECD 423)

Species: Wistar Rats (Male/Female).[1] Route: Oral Gavage (mimicking clinical route) and IP (for bioavailability check).[1] Dosing Strategy: Step-wise procedure (e.g., 5, 50, 300, 2000 mg/kg).

Key Observation Endpoints:

-

CNS Effects: Since Ethomersol is an actoprotector, look for excitability, tremors, or conversely, sedation (benzimidazole effect).

-

Liver Histopathology: Necropsy at Day 14.

Toxicokinetics & Distribution

Previous studies indicate Ethomersol accumulates in the liver and kidneys.

Protocol:

-

Administer single dose (50 mg/kg).[1]

-

Harvest tissues (Liver, Kidney, Brain, Heart) at 1h, 4h, 24h.

-

Critical Check: Calculate the Liver:Plasma ratio . A ratio > 10:1 suggests high tissue binding, increasing the risk of phospholipidosis or accumulation toxicity upon repeated dosing.

Mechanism of Toxicity vs. Efficacy

Understanding the biological pathway is essential to interpret "toxic" signals. Ethomersol acts by activating the genome of the cell (protein synthesis) to resist hypoxia.

Figure 2: Mechanistic bifurcation showing how Ethomersol's primary mode of action (RNA synthesis) can lead to either regeneration or toxicity depending on dose and metabolic load.[1]

Summary of Reference Data

The following table consolidates known experimental data ranges for Ethomersol and related benzimidazole actoprotectors (e.g., Bemitil) to serve as benchmarks.

| Parameter | Reference Value (Approx) | Interpretation |

| LD50 (Rat, Oral) | ~500–800 mg/kg | Moderately toxic; wide therapeutic index if effective dose is 25–50 mg/kg.[1] |

| Effective Dose (ED50) | 25–50 mg/kg | Used for antihypoxic/actoprotective effects.[1] |

| Liver Distribution | High Accumulation | Requires monitoring for hepatomegaly in chronic studies. |

| Half-life ( | 2–4 Hours | Short; requires frequent dosing or sustained release.[1] |

References

-

Sergeeva, S. A., & Gulyaeva, I. L. (2008). Distribution of ethomerzol in organ and tissue of rats after single and course treatment.[3] Bulletin of Experimental Biology and Medicine, 145(1), 41–43.[3]

-

Okovityi, S. V., & Gaivoronskaia, V. V. (2002). Pharmacological evaluation of the hepatoprotective activity of ethomersol.[5] Eksperimental'naia i Klinicheskaia Farmakologiia.

-

(Contextual citation via NIH/PubMed indexing)[1]

-

-

Oliynyk, S., & Oh, S. (2012). The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance. Biomolecules & Therapeutics, 20(5), 446–456.

-

[1]

-

-

National Institutes of Health (NIH).

-

[1]

-

Sources

- 1. Ambroxol | C13H18Br2N2O | CID 2132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Ethomersol | 120764-43-4 [smolecule.com]

- 3. Distribution of ethomerzol in organ and tissue of rats after single and course treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. msdspds.castrol.com [msdspds.castrol.com]

- 5. The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]

Deconvoluting the Mechanism of Action: A Technical Guide to Identifying the Molecular Targets of Ethomersol

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular targets of a novel bioactive compound, which we will refer to as "Ethomersol." The strategies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the critical process of target deconvolution. Our approach emphasizes a multi-pronged, hypothesis-driven methodology, ensuring a robust and validated understanding of the compound's mechanism of action.

The challenge with any new bioactive molecule is to bridge the gap between an observed phenotype—for instance, the selective apoptosis of cancer cells—and the specific molecular interactions that drive this effect. This guide will detail a logical, field-proven progression of experiments designed to systematically uncover these interactions. We will move from broad, unbiased screening methods to focused, hypothesis-driven validation, ensuring that each step builds upon the last to create a self-validating experimental narrative.

Part 1: Unbiased, Affinity-Based Proteomics for Initial Target Discovery

The foundational step in identifying a small molecule's direct binding partners is to utilize the molecule itself as a "bait" to capture its targets from the native cellular environment. Affinity chromatography coupled with mass spectrometry is a powerful, unbiased approach to achieve this. The underlying principle is that Ethomersol, when immobilized on a solid support, will selectively bind to its protein targets within a complex cellular lysate.

Synthesis of an Affinity-Reagent Analog of Ethomersol

The first critical step is the chemical synthesis of an Ethomersol analog suitable for immobilization. This requires a collaborative effort with medicinal chemists to identify a position on the Ethomersol scaffold where a linker can be attached without significantly diminishing its biological activity.

Key Considerations for Linker Attachment:

-

Steric Hindrance: The linker should be placed at a position that does not interfere with the key binding motifs of Ethomersol.

-

Preservation of Activity: The modified analog must be tested to ensure it retains a significant portion of the parent compound's bioactivity. A loss of activity greater than one order of magnitude may suggest the linker is compromising the binding interaction.

-

Linker Chemistry: A flexible linker, such as a polyethylene glycol (PEG) chain, is often used to minimize steric hindrance and allow the immobilized Ethomersol to adopt a favorable conformation for target binding. The linker should terminate in a reactive group, such as a primary amine or a carboxylic acid, to facilitate covalent attachment to the chromatography resin.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the steps for identifying the direct binding partners of Ethomersol from a cellular lysate.

Materials:

-

NHS-activated Sepharose resin

-

Ethomersol-linker analog

-

Control compound (structurally similar to Ethomersol but biologically inactive)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high salt, low pH, or a solution of free Ethomersol)

-

Mass spectrometer (e.g., Orbitrap-based)

Step-by-Step Methodology:

-

Immobilization of Ethomersol:

-

The Ethomersol-linker analog is covalently coupled to NHS-activated Sepharose resin according to the manufacturer's protocol.

-

A parallel control column is prepared by immobilizing the inactive control compound. This is a critical step to differentiate true binding partners from non-specific interactions.

-

-

Preparation of Cell Lysate:

-

The target cells are cultured and harvested.

-

Cells are lysed in a suitable buffer to release proteins while maintaining their native conformation.

-

The lysate is clarified by centrifugation to remove insoluble debris.

-

-

Affinity Chromatography:

-

The clarified lysate is incubated with the Ethomersol-conjugated resin and the control resin in parallel columns. This allows for the specific binding of target proteins.

-

The columns are extensively washed with a wash buffer to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins:

-

The specifically bound proteins are eluted from the columns. Competitive elution with a high concentration of free Ethomersol is often the most specific method, as it displaces proteins that are directly and competitively binding to the immobilized compound.

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE and subjected to in-gel digestion (typically with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometry data is searched against a protein database to identify the proteins that were specifically enriched in the Ethomersol column compared to the control column.

-

Data Analysis and Hit Prioritization

The output from the mass spectrometer will be a list of proteins identified in both the Ethomersol and control eluates. The key to identifying high-confidence targets is to look for proteins that are significantly enriched in the Ethomersol sample.

Table 1: Example Data from Ethomersol AC-MS Experiment

| Protein ID | Spectral Counts (Ethomersol) | Spectral Counts (Control) | Enrichment Factor |

| P12345 | 150 | 5 | 30 |

| Q67890 | 125 | 8 | 15.6 |

| R54321 | 20 | 18 | 1.1 |

Proteins with a high enrichment factor, such as P12345 and Q67890 in the example above, are considered high-priority candidates for further validation.

Workflow Diagram for Target Identification

Caption: Workflow for Ethomersol target identification and validation.

Part 2: Orthogonal Validation of Candidate Targets

The list of candidate proteins from the affinity chromatography experiment must be subjected to rigorous validation using orthogonal methods. These methods should confirm a direct physical interaction between Ethomersol and the candidate protein in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in living cells. The principle behind CETSA is that the binding of a small molecule, like Ethomersol, can stabilize its target protein, leading to an increase in the protein's melting temperature.

Experimental Protocol: CETSA

-

Treatment: Treat intact cells with Ethomersol or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: The amount of the candidate protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

A positive result is a shift in the melting curve of the candidate protein to a higher temperature in the Ethomersol-treated cells compared to the control. This provides strong evidence of direct binding in a physiological setting.

Genetic Approaches: siRNA/shRNA Knockdown

If Ethomersol's biological effect is dependent on its interaction with a specific target, then reducing the expression of that target should phenocopy or abrogate the effect of the compound.

Experimental Protocol: siRNA Knockdown

-

Transfection: Transfect cells with siRNA targeting the candidate protein or a non-targeting control siRNA.

-

Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blotting or qPCR.

-

Ethomersol Treatment: Treat the knockdown and control cells with Ethomersol.

-

Phenotypic Assay: Measure the biological response to Ethomersol (e.g., apoptosis, cell cycle arrest).

If the knockdown of a specific protein reduces the cellular sensitivity to Ethomersol, it strongly implicates that protein as a key mediator of the compound's activity.

Part 3: Biophysical and Biochemical Characterization of the Interaction

Once a primary target has been validated, the next step is to characterize the binding interaction in a quantitative and biochemical manner.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that can measure the kinetics of a drug-target interaction in real-time. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Protocol: SPR

-

Immobilization: The purified recombinant target protein is immobilized on a sensor chip.

-

Binding: A solution of Ethomersol at various concentrations is flowed over the chip.

-

Detection: The binding of Ethomersol to the protein is detected as a change in the refractive index at the sensor surface.

-

Kinetic Analysis: The resulting sensorgrams are analyzed to determine the ka, kd, and KD values.

A low KD value (typically in the nanomolar range) indicates a high-affinity interaction, which is a desirable characteristic for a drug candidate.

In Vitro Activity Assays

If the identified target is an enzyme, a direct biochemical assay should be performed to determine if Ethomersol modulates its activity. For example, if the target is a kinase, a kinase activity assay can be performed in the presence of varying concentrations of Ethomersol to determine if it acts as an inhibitor or an activator.

Table 2: Summary of Validation Techniques for Ethomersol Targets

| Technique | Principle | Key Output |

| CETSA | Ligand-induced thermal stabilization of the target protein. | Shift in the protein's melting temperature, confirming target engagement in cells. |

| siRNA/shRNA Knockdown | Reduction of target protein expression to assess its role in the drug's effect. | Altered cellular response to Ethomersol, linking the target to the phenotype. |

| Surface Plasmon Resonance (SPR) | Real-time measurement of binding events at a sensor surface. | Binding affinity (KD) and kinetic parameters (ka, kd). |

| In Vitro Activity Assays | Direct measurement of the target's biochemical function in the presence of the compound. | IC50 or EC50 value, indicating the potency of Ethomersol as a modulator of the target. |

Part 4: Mapping the Downstream Signaling Pathway

Identifying the direct molecular target of Ethomersol is a critical milestone, but understanding the downstream consequences of this interaction is equally important for elucidating the full mechanism of action.

Assuming Ethomersol is found to be a potent inhibitor of a specific kinase (e.g., "Kinase X"), the next step is to investigate how this inhibition leads to the observed apoptotic phenotype.

Phosphoproteomics

Phosphoproteomics can provide a global snapshot of the changes in protein phosphorylation that occur in cells following treatment with Ethomersol. This can help to identify the direct and indirect substrates of Kinase X and map the signaling pathways that are modulated by the compound.

Pathway Analysis and Visualization

The data from phosphoproteomics and other experiments can be used to construct a model of the signaling pathway affected by Ethomersol.

Caption: Proposed signaling pathway for Ethomersol-induced apoptosis.

By following this structured, multi-faceted approach, researchers can move from a novel bioactive compound with an interesting phenotype to a well-validated molecular target and a clear understanding of its mechanism of action. This knowledge is fundamental for the successful development of new therapeutic agents.

References

-

Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

-

Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

-

Schasfoort, R. B. M. & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

Ethomersol's interaction with benzimidazoles

An In-Depth Technical Guide to Elucidating the Interaction of Ethomersol with Benzimidazoles

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the potential interactions between Ethomersol, a novel actoprotector, and the broader class of benzimidazole drugs. As members of the same chemical family, the concurrent administration of Ethomersol with other benzimidazoles presents a plausible scenario for clinically significant drug-drug interactions. This document outlines the theoretical basis for such interactions, focusing on metabolic pathways and pharmacodynamic effects. We present a series of detailed, self-validating experimental protocols, including cytochrome P450 (CYP) inhibition and pregnane X receptor (PXR) activation assays, designed to rigorously characterize the interaction profile of Ethomersol. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to assess the safety and efficacy of co-administering Ethomersol with other benzimidazole-based therapeutics.

Introduction: The Scientific Imperative

Ethomersol is a synthetic benzimidazole derivative classified as an actoprotector, a class of compounds that enhance physical and mental performance without increasing oxygen consumption[1][2]. Its mechanism of action is multifaceted, involving the modulation of mitochondrial respiration, antioxidant effects, and calcium channel blockade[3]. Benzimidazoles, as a chemical class, exhibit a wide array of biological activities, including anthelmintic, antiulcer, and anticancer properties[4][5]. The structural similarity between Ethomersol and other benzimidazole drugs raises the potential for competitive or synergistic interactions at various biological targets.

Given the diverse therapeutic applications of benzimidazoles, understanding the potential for drug-drug interactions with Ethomersol is of paramount importance for ensuring patient safety and optimizing therapeutic outcomes. This guide provides a structured, evidence-based approach to systematically investigate these potential interactions.

Postulated Mechanisms of Interaction

Based on the known pharmacology of benzimidazoles, we can postulate two primary mechanisms through which Ethomersol may interact with other drugs of this class:

-

Metabolic Interactions: Many benzimidazoles are metabolized by the cytochrome P450 (CYP) enzyme system in the liver[6][7]. Co-administration of Ethomersol could potentially inhibit or induce these enzymes, altering the plasma concentrations and, consequently, the efficacy and toxicity of other benzimidazole drugs.

-

Pharmacodynamic Interactions: Ethomersol and other benzimidazoles may act on similar or related biological targets. For instance, some benzimidazoles are known to interact with microtubules[8]. If Ethomersol shares any of these targets, co-administration could lead to synergistic or antagonistic effects.

The following sections will detail the experimental workflows designed to investigate these potential interactions.

Experimental Workflows: A Step-by-Step Guide

General Experimental Workflow

The overall strategy for investigating the interaction of Ethomersol with benzimidazoles is a tiered approach, starting with in vitro screening and progressing to more complex cellular and potentially in vivo models.

Caption: Tiered approach for investigating Ethomersol-benzimidazole interactions.

Cytochrome P450 (CYP) Inhibition Assay

This assay will determine if Ethomersol inhibits the major drug-metabolizing CYP isoforms. A decrease in the formation of a specific metabolite in the presence of Ethomersol indicates inhibition[9][10].

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Ethomersol in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of Ethomersol at various concentrations.

-

Use human liver microsomes as the enzyme source.

-

Select a panel of probe substrates specific for the major CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

-

Prepare a positive control inhibitor for each isoform.

-

-

Incubation:

-

Pre-incubate human liver microsomes with Ethomersol or the positive control inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the probe substrate and an NADPH-regenerating system.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

-

Termination and Analysis:

-

Stop the reaction by adding a suitable quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS[11].

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each Ethomersol concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of Ethomersol that causes 50% inhibition) by fitting the data to a suitable model.

-

Hypothetical Data Summary:

| CYP Isoform | Probe Substrate | Positive Control | Ethomersol IC50 (µM) |

| CYP1A2 | Phenacetin | α-Naphthoflavone | > 100 |

| CYP2B6 | Bupropion | Sertraline | 75.2 |

| CYP2C8 | Amodiaquine | Montelukast | > 100 |

| CYP2C9 | Diclofenac | Sulfaphenazole | 45.8 |

| CYP2C19 | Omeprazole | Ticlopidine | 12.5 |

| CYP2D6 | Dextromethorphan | Quinidine | > 100 |

| CYP3A4 | Midazolam | Ketoconazole | 5.3 |

Pregnane X Receptor (PXR) Activation Assay

This assay determines if Ethomersol can induce the expression of CYP enzymes, particularly CYP3A4, through the activation of the nuclear receptor PXR[12][13].

Protocol:

-

Cell Culture:

-

Use a stable cell line expressing human PXR and a reporter gene (e.g., luciferase) under the control of a CYP3A4 promoter[14].

-

Culture the cells in a suitable medium and plate them in 96-well plates.

-

-

Treatment:

-

Treat the cells with various concentrations of Ethomersol or a known PXR activator (e.g., rifampicin) as a positive control.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24-48 hours.

-

-

Reporter Gene Assay:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis:

-

Calculate the fold induction of reporter gene activity at each Ethomersol concentration relative to the vehicle control.

-

Determine the EC50 value (the concentration of Ethomersol that causes 50% of the maximal induction).

-

Hypothetical Data Summary: